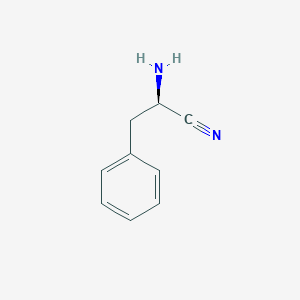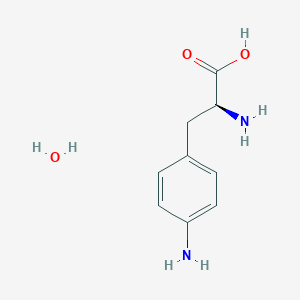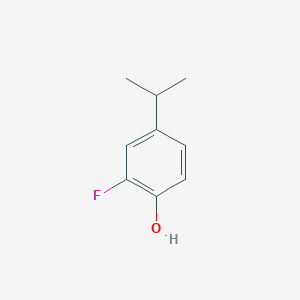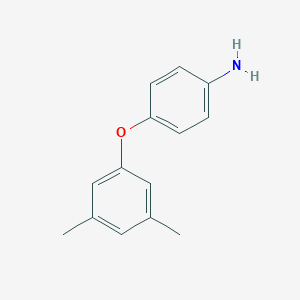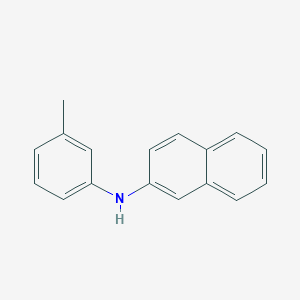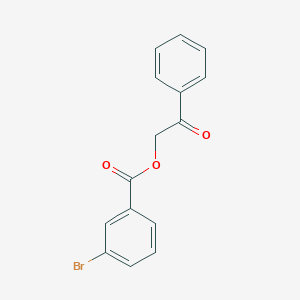
Phenacyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenacyl 3-bromobenzoate, also known as bromophenacyl bromide, is a chemical compound that is commonly used in scientific research. It is a derivative of benzoic acid and is used as a reagent for the detection of amino acids and proteins. Phenacyl 3-bromobenzoate is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
Phenacyl 3-bromobenzoate reacts with the amino group of the N-terminal amino acid of a protein to form a stable phenacyl derivative. This derivative can be cleaved using acid to release the N-terminal amino acid for analysis.
Efectos Bioquímicos Y Fisiológicos
Phenacyl 3-bromobenzoate does not have any known biochemical or physiological effects on the body. It is used solely as a reagent in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenacyl 3-bromobenzoate is a useful reagent for the detection of amino acids and proteins in scientific research. It is relatively easy to use and produces reliable results. However, it has some limitations. It can only be used for the detection of N-terminal amino acids and cannot be used for the detection of internal amino acids. Additionally, it requires a relatively large amount of protein for analysis.
Direcciones Futuras
There are several future directions for the use of phenacyl 3-bromobenzoate in scientific research. One area of research is the development of new methods for protein sequencing that utilize phenacyl 3-bromobenzoate and other reagents. Another area of research is the development of new reagents that can be used for the detection of internal amino acids in proteins. Finally, there is ongoing research into the use of phenacyl 3-bromobenzoate for the detection of proteins in complex biological samples such as blood and urine.
Métodos De Síntesis
Phenacyl 3-bromobenzoate can be synthesized through the reaction of 3-bromobenzoic acid with phenacyl bromide in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process to form the final product.
Aplicaciones Científicas De Investigación
Phenacyl 3-bromobenzoate is commonly used in scientific research as a reagent for the detection of amino acids and proteins. It is used in the Edman degradation method for protein sequencing. This method involves the sequential removal of amino acids from the N-terminus of a protein using phenacyl 3-bromobenzoate and other reagents.
Propiedades
Número CAS |
55153-27-0 |
|---|---|
Nombre del producto |
Phenacyl 3-bromobenzoate |
Fórmula molecular |
C15H11BrO3 |
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
phenacyl 3-bromobenzoate |
InChI |
InChI=1S/C15H11BrO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 |
Clave InChI |
GDXLALKWDACHEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



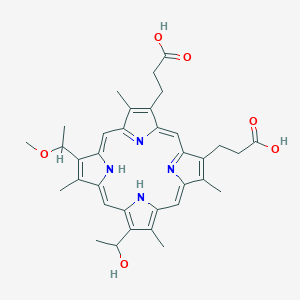



![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)

